REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[C:4]([CH3:18])=[CH:5][C:6]([NH:10]C(=O)OC(C)(C)C)=[N:7][C:8]=1[CH3:9].C1C=NC2N(O)N=NC=2C=1.N1C(C)=CC(C)=CC=1C.[CH3:38][O:39][C:40]1[CH:54]=[CH:53][C:43]([CH2:44][N:45]2[CH:49]=[C:48]([C:50](O)=[O:51])[CH:47]=[N:46]2)=[CH:42][CH:41]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl>[NH2:10][C:6]1[N:7]=[C:8]([CH3:9])[C:3]([CH2:2][NH:1][C:50]([C:48]2[CH:47]=[N:46][N:45]([CH2:44][C:43]3[CH:53]=[CH:54][C:40]([O:39][CH3:38])=[CH:41][CH:42]=3)[CH:49]=2)=[O:51])=[C:4]([CH3:18])[CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
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NCC=1C(=CC(=NC1C)NC(OC(C)(C)C)=O)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
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C1=CC2=C(N=C1)N(N=N2)O
|
Name
|
|
Quantity
|
0.127 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
73.9 mg
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CN2N=CC(=C2)C(=O)O)C=C1
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
all volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude intermediate was purified by column chromatography (CombiFlash Companion, 12 g SiO2, TBME to TBME+10% MeOH)
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Type
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DISSOLUTION
|
Details
|
dissolved in DCM (3 ml)
|
Type
|
WAIT
|
Details
|
TFA (1 ml), kept for 14 h at rt
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (CombiFlash Rf, 13 g RediSep Rf C18, MeCN:water 5:95+0.1% TFA to MeCN)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=N1)C)CNC(=O)C=1C=NN(C1)CC1=CC=C(C=C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |